Potency in GPR109A Receptor Agonism: A Direct Comparison of Naphthalene Derivatives
In a direct head-to-head comparison using the same assay, a derivative of (6-Formylnaphthalen-2-yl)boronic acid (specifically, 2-(3-(6-formylnaphthalen-2-yl)propanamido)benzoic acid) demonstrated an EC50 of 940 nM for agonism at the human GPR109A receptor expressed in CHO-K1 cells. This is a distinct and measurable potency compared to close structural analogs. [1]
| Evidence Dimension | EC50 for GPR109A agonism |
|---|---|
| Target Compound Data | EC50 = 940 nM |
| Comparator Or Baseline | Unsubstituted naphthalene analog (EC50 = 1000 nM); 6-hydroxy analog (EC50 = 380 nM); 6-amino analog (EC50 = 540 nM) |
| Quantified Difference | 6% more potent than unsubstituted analog; 2.5x less potent than 6-hydroxy analog |
| Conditions | CHO-K1 cells expressing human GPR109A, [35S]GTPgammaS guanine nucleotide exchange assay [1] |
Why This Matters
This quantitative data allows researchers to select the appropriate naphthalene scaffold based on desired potency in GPR109A-targeted drug discovery programs.
- [1] BindingDB. (2024). Agonist activity at human GPR109A receptor expressed in CHO-K1 cells by [35S]GTPgammaS guanine nucleotide exchange assay. BindingDB Entry 50027040. View Source
